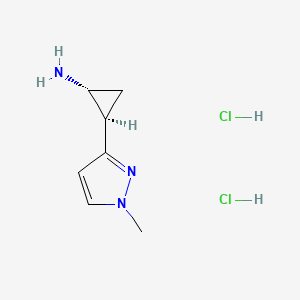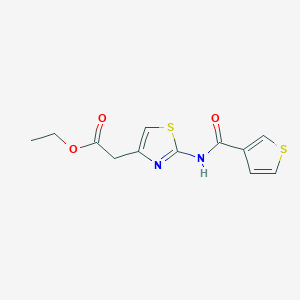![molecular formula C15H14N2O3S B2932432 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2380039-96-1](/img/structure/B2932432.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FTO inhibitor" and is known to play a crucial role in regulating gene expression and metabolism.
Mécanisme D'action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves the inhibition of FTO protein. FTO is a demethylase enzyme that plays a crucial role in regulating gene expression and metabolism by removing methyl groups from RNA molecules. Inhibition of FTO leads to increased methylation of RNA molecules, which in turn leads to changes in gene expression and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide are mainly related to its role as an FTO inhibitor. Studies have shown that inhibition of FTO leads to increased energy expenditure, improved glucose metabolism, and reduced body weight. Additionally, FTO inhibition has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments include its specificity and potency as an FTO inhibitor. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide. One of the most significant directions is the development of more potent and specific FTO inhibitors. Additionally, further research is needed to explore the potential therapeutic applications of FTO inhibitors in the treatment of obesity and related metabolic disorders. Finally, research is needed to better understand the biochemical and physiological effects of FTO inhibition and its potential impact on overall health and well-being.
Méthodes De Synthèse
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps. One of the most commonly used methods is the reaction of 2-acetyl-3,5-dimethylthiophene with furfural in the presence of a base to form 3-[(furan-3-yl)methyl]-2,4,5-trimethylthiophene. This intermediate is then reacted with 4-bromo-2-oxazolecarboxylic acid to form the final product.
Applications De Recherche Scientifique
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its use as an FTO inhibitor. FTO is a protein that plays a crucial role in regulating gene expression and metabolism. Inhibition of FTO can lead to increased energy expenditure, improved glucose metabolism, and reduced body weight, making it a potential target for the treatment of obesity and related metabolic disorders.
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-6-13-5-12(8-21-13)11-3-4-19-7-11/h3-5,7-8H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICJUOMMHRHMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride](/img/structure/B2932351.png)
![N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide](/img/structure/B2932352.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)

![1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine](/img/structure/B2932357.png)

![3-[(Cyclopentyloxy)methyl]phenylboronic acid](/img/structure/B2932360.png)
![Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate](/img/structure/B2932362.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2932364.png)


